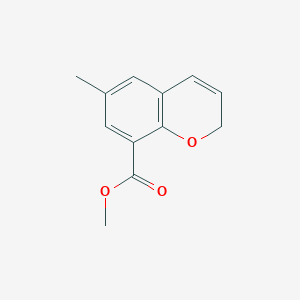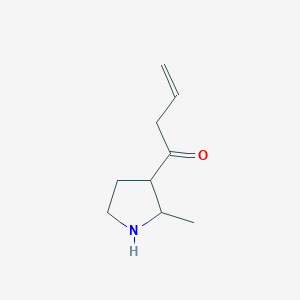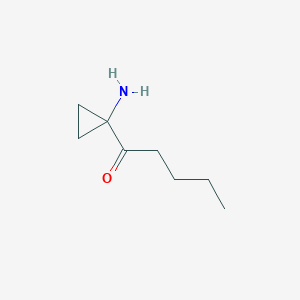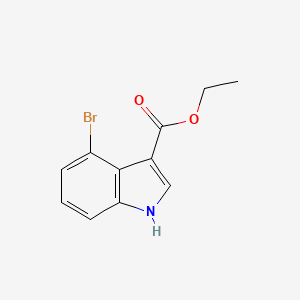![molecular formula C20H23NO2 B15254151 3-Benzyl-6-(4-methoxyphenyl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B15254151.png)
3-Benzyl-6-(4-methoxyphenyl)-3-azabicyclo[3.1.1]heptan-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-6-(4-methoxyphenyl)-3-azabicyclo[311]heptan-6-ol is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-6-(4-methoxyphenyl)-3-azabicyclo[3.1.1]heptan-6-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions.
Introduction of the Benzyl and Methoxyphenyl Groups: The benzyl and methoxyphenyl groups can be introduced via Friedel-Crafts alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors, and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-6-(4-methoxyphenyl)-3-azabicyclo[3.1.1]heptan-6-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The benzyl and methoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or amines.
Scientific Research Applications
3-Benzyl-6-(4-methoxyphenyl)-3-azabicyclo[3.1.1]heptan-6-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including its role as a ligand for certain receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Benzyl-6-(4-methoxyphenyl)-3-azabicyclo[3.1.1]heptan-6-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyl-6,6-dimethylbicyclo[3.1.1]heptan-3-one
- Bicyclo[3.1.1]heptan-3-ol, 6,6-dimethyl-2-methylene-
Uniqueness
What sets 3-Benzyl-6-(4-methoxyphenyl)-3-azabicyclo[3.1.1]heptan-6-ol apart from similar compounds is its specific substitution pattern and the presence of both benzyl and methoxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H23NO2 |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
3-benzyl-6-(4-methoxyphenyl)-3-azabicyclo[3.1.1]heptan-6-ol |
InChI |
InChI=1S/C20H23NO2/c1-23-19-9-7-16(8-10-19)20(22)17-11-18(20)14-21(13-17)12-15-5-3-2-4-6-15/h2-10,17-18,22H,11-14H2,1H3 |
InChI Key |
QYTFAGWHTOOKET-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(C3CC2CN(C3)CC4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(Aminomethyl)oxan-3-yl]butan-2-ol](/img/structure/B15254072.png)
![3-(Chloromethyl)-3-(2-methylpropyl)bicyclo[3.1.0]hexane](/img/structure/B15254080.png)
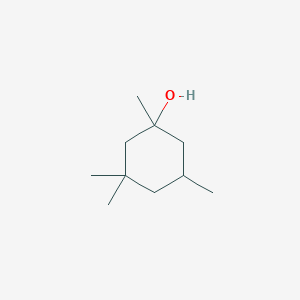
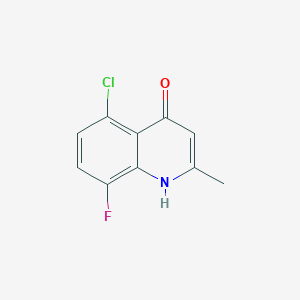

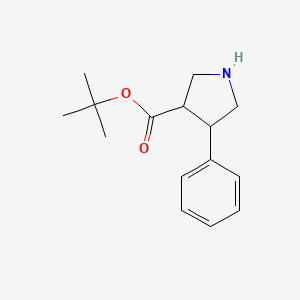
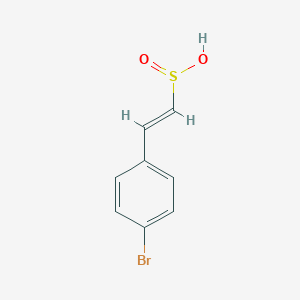
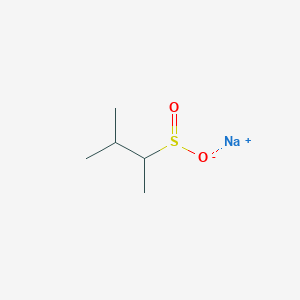
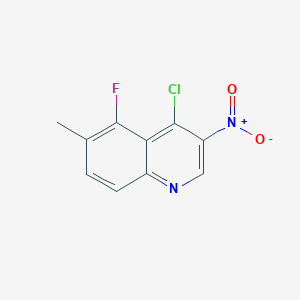
![2-Chloro-6-[ethyl(methyl)amino]pyridine-4-carboxylic acid](/img/structure/B15254136.png)
